molecular formula C13H10FNO B158752 (4-Aminophenyl)(4-fluorophenyl)methanone CAS No. 10055-40-0

(4-Aminophenyl)(4-fluorophenyl)methanone

Cat. No. B158752
CAS RN: 10055-40-0
M. Wt: 215.22 g/mol
InChI Key: JHRKKHFDXTWUJO-UHFFFAOYSA-N
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Description

“(4-Aminophenyl)(4-fluorophenyl)methanone” is a chemical compound with the CAS Number: 10055-40-0 . It has a molecular weight of 215.23 and its IUPAC name is (4-aminophenyl) (4-fluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for “(4-Aminophenyl)(4-fluorophenyl)methanone” is 1S/C13H10FNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Aminophenyl)(4-fluorophenyl)methanone” has a molecular weight of 215.23 . It is recommended to be stored at ambient temperature .

Scientific Research Applications

Antitumor Activity

(4-Aminophenyl)(4-fluorophenyl)methanone and its derivatives have shown potential in cancer research. For instance, a study synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which displayed significant inhibition of the proliferation of various cancer cell lines, suggesting antitumor potential (Tang & Fu, 2018).

Antibacterial Activity

A compound closely related to (4-Aminophenyl)(4-fluorophenyl)methanone, synthesized and characterized in a study, showed notable antibacterial properties. The study also included molecular docking to understand the compound's antibacterial mechanism (Shahana & Yardily, 2020).

Imaging and Visualization in Medical Research

In the field of medical imaging, derivatives of (4-Aminophenyl)(4-fluorophenyl)methanone have been used in the development of tracers for brain imaging, particularly for visualizing the 5-HT2A receptor with SPECT (Single Photon Emission Computed Tomography) (Blanckaert et al., 2005).

Anti-inflammatory Activity

Some derivatives of (4-Aminophenyl)(4-fluorophenyl)methanone have shown high anti-inflammatory activity. A study reported the synthesis of such derivatives that potently inhibited proinflammatory cytokines, positioning them as potential treatments for inflammation (Ottosen et al., 2003).

Thermodynamic Properties and Crystal Structure

Research on (4-Aminophenyl)(4-fluorophenyl)methanone also extends to understanding its thermodynamic properties and crystal structure. This information is crucial for the development of new materials and drugs (Saito et al., 1998).

Synthesis and Molecular Docking Studies

Further studies have focused on the synthesis of related compounds, employing techniques like molecular docking to predict the interaction of these compounds with biological targets. This research is vital for drug development and understanding the compound's pharmacokinetics (FathimaShahana & Yardily, 2020).

Safety And Hazards

“(4-Aminophenyl)(4-fluorophenyl)methanone” is labeled as an irritant . It’s always recommended to use personal protective equipment and avoid dust formation while handling this compound .

properties

IUPAC Name

(4-aminophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRKKHFDXTWUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342024
Record name (4-Aminophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(4-fluorophenyl)methanone

CAS RN

10055-40-0
Record name (4-Aminophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10055-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tin (II) chloride dihydrate (1.05 g, 4.7 mmol) in cone hydrochloric acid (4.2 mL) was added to 4-fluoro-4′-nitrobenzophenone (0.37 g, 1.5 mmol) in a mixture of DME (4 mL) and EtOH (5 mL) at such a rate that the internal temperature remained under 35° C. After 5 h the reaction mixture was quenched by addition to ice-water (40 mL). The mixture was diluted with DCM (25 mL), made basic (pH=11) by addition of 10% NaOH, and then extracted with DCM (2×25 mL). The combined extracts were washed with water and brine, dried (anhyd Na2SO4) and concentrated under reduced pressure. The crude material was chromatographed (silica, EtOAc/Hex, 0:100 to 40:60) to afford 4′-amino-4-fluorobenzophenone (0.27 g, 83%) as a white solid. 1H-NMR (DMSO-d6) δ 7.68 (2H, dd, J=5.6, 8.8), 7.51 (2H, d, J=8.8), 7.32 (2H, app t, J=8.8), 6.61 (2H, d, J=8.8), 6.18 (2H, br s). A solution of tin (II) chloride dihydrate (1.05 g, 4.7 mmol) in conc hydrochloric acid (4.2 mL) was added to 4-fluoro-4′-nitrobenzophenone (0.37 g, 1.5 mmol) in a mixture of DME (4
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Referring now to FIG. 2, wherein one non-limiting approach to the 1-(4-aminophenyl)-1-(4-fluorophenyl)-2-propyn-1-ol is presented, 4,4′-difluorobenzophenone (7) is reacted with a secondary amine HNR′″R″″ to give the 4-amino-4′-fluorobenzophenone 8, where R′″ and R″″ may be the same as R36 and R37, respectively, as set forth and claimed herein. Acetylide anion, for example, sodium acetylide in acetylene saturated dimethylformamide, is added to the carbonyl of 4-amino-4′-fluorobenzophenone 8 to give, upon aqueous workup, 1-(4-aminophenyl)-1-(4-fluorophenyl)-2-propyn-1-ol 9.
Name
1-(4-aminophenyl)-1-(4-fluorophenyl)-2-propyn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amine HNR′″R″″
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of tin (II) chloride dihydrate (1.05 g, 4.7 mmol) in conc hydrochloric acid (4.2 mL) was added to 4-fluoro-4′-nitrobenzophenone (0.37 g, 1.5 mmol) in a mixture of DME (4 mL) and EtOH (5 mL) at such a rate that the internal temperature remained under 35° C. After 5h the reaction mixture was quenched by addition to ice-water (40 mL). The mixture was diluted with DCM (25 mL), made basic (pH=11) by addition of 10% NaOH, and then extracted with DCM (2×25 mL). The combined extracts were washed with water and brine, dried (anhyd Na2SO4) and concentrated under reduced pressure. The crude material was chromatographed (silica, EtOAc/Hex, 0:100 to 40:60) to afford 4′-amino-4-fluorobenzophenone (0.27 g, 83%) as a white solid. 1H-NMR (DMSO-d6) δ 7.68 (2H, dd, J=5.6, 8.8), 7.51 (2H, d, J=8.8), 7.32 (2H, app t, J=8.8), 6.61 (2H, d, J=8.8), 6.18 (2H, br s). A solution of tin (II) chloride dihydrate (1.05 g, 4.7 mmol) in conc hydrochloric acid (4.2 mL) was added to 4-fluoro-4′-nitrobenzophenone (0.37 g, 1.5 mmol) in a mixture of DME (4
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KW Oh, HM Choi, JM Kim, JH Park… - Textile Research …, 2014 - journals.sagepub.com
A new photoactive antimicrobial agent was synthesized by introducing a reactive functional group (–CH 2 CH 2 OH) to 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) that …
Number of citations: 7 journals.sagepub.com
S Wang, S Zhang, Y Yang, Z Dong, G Wang - Composites Science and …, 2022 - Elsevier
Electrochemical grafting of diazonium salts have been applied to improve interfacial properties of carbon fiber and matrix resin. However, these graft modifications are still limited to …
Number of citations: 12 www.sciencedirect.com
Y Li, AMN Alhendi, MC Yeh, M Elahy, FS Santiago… - Science …, 2020 - science.org
Vascular permeability and angiogenesis underpin neovascular age-related macular degeneration and diabetic retinopathy. While anti-VEGF therapies are widely used clinically, many …
Number of citations: 14 www.science.org

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